REACTION_CXSMILES
|
[C:1](C1NC=CN=1)(C1NC=CN=1)=[O:2].[NH2:13][C:14]1[CH:19]=[CH:18][C:17]([NH:20][C:21](=[O:27])[O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[CH:16][CH:15]=1.C(N(CC)CC)C.Cl.[CH3:36][O:37][NH2:38].C(=O)([O-])O.[Na+]>ClCCl.C(Cl)(Cl)Cl.O>[CH3:36][O:37][NH:38][C:1]([NH:13][C:14]1[CH:15]=[CH:16][C:17]([NH:20][C:21](=[O:27])[O:22][C:23]([CH3:24])([CH3:26])[CH3:25])=[CH:18][CH:19]=1)=[O:2] |f:3.4,5.6|
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
Cl.CON
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at this temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is taken to a temperature of 20° C.
|
Type
|
ADDITION
|
Details
|
are successively added to the reaction medium
|
Type
|
ADDITION
|
Details
|
is added to the mixture
|
Type
|
EXTRACTION
|
Details
|
After decantation and extractions
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with salt water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
then concentrated under reduced pressure at 40° C. in order
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CONC(=O)NC1=CC=C(C=C1)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |